molecular formula C16H22BrNO3 B1373117 1-BOC-4-(4-bromophenoxy)piperidine CAS No. 308386-38-1

1-BOC-4-(4-bromophenoxy)piperidine

Cat. No. B1373117
M. Wt: 356.25 g/mol
InChI Key: COZKMQIFQZKKBR-UHFFFAOYSA-N
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Patent
US08026258B2

Procedure details

A solution of 3.5 g (9.83 mmol) of 1,1-dimethylethyl 4-[(4-bromophenyl)oxy]-1-piperidinecarboxylate, prepared in Step 4.1., in 20 ml of dichloromethane is admixed with 10 ml of trifluoroacetic acid and the solution is stirred at ambient temperature for 1 hour. It is evaporated to dryness and then the residue is taken up in 30 ml of toluene, which is evaporated again to dryness. The residue is subsequently washed with pentane and then taken up in a mixture of 60 ml of dichloromethane and 20 ml of 4N aqueous ammonia solution. It is stirred vigorously for 15 minutes and then the organic phase is decanted, dried over sodium sulfate and evaporated to dryness, to give 2.7 g of product in oil form, which is used as it is in the following step.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH:9]2[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]2)=[CH:4][CH:3]=1.FC(F)(F)C(O)=O>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution is stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
which is evaporated again to dryness
WASH
Type
WASH
Details
The residue is subsequently washed with pentane
ADDITION
Type
ADDITION
Details
taken up in a mixture of 60 ml of dichloromethane and 20 ml of 4N aqueous ammonia solution
STIRRING
Type
STIRRING
Details
It is stirred vigorously for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the organic phase is decanted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)OC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 107.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.